molecular formula C9H10Cl2N2O2 B1309645 2-(3,4-Dichlorophenoxy)propanohydrazide CAS No. 588673-62-5

2-(3,4-Dichlorophenoxy)propanohydrazide

Cat. No.: B1309645
CAS No.: 588673-62-5
M. Wt: 249.09 g/mol
InChI Key: QRDXUCWCNIUPTK-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)propanohydrazide (CAS: 588673-62-5) is a synthetic organic compound characterized by a dichlorophenoxy group attached to a propanohydrazide backbone. It is primarily utilized in pharmacological and agrochemical research as a precursor or intermediate due to its reactive hydrazide group, which enables derivatization into hydrazones, semicarbazides, or heterocyclic compounds . The compound is commercially available with a purity of 95% and is supplied by multiple manufacturers (e.g., AK Scientific, Combi-Blocks) .

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-6-2-3-7(10)8(11)4-6/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDXUCWCNIUPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407293
Record name 2-(3,4-dichlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-62-5
Record name 2-(3,4-dichlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)propanohydrazide typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin to form 2-(3,4-dichlorophenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalyst, depending on the specific reaction step

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants

    Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product

    Quality Control: Rigorous testing to meet industry standards for purity and consistency

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler hydrazides.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

    Oxidation Products: Dichlorophenoxypropanoic acid derivatives

    Reduction Products: Simplified hydrazides

    Substitution Products: Functionalized derivatives with various substituents

Scientific Research Applications

Agricultural Applications

Herbicidal Properties
2-(3,4-Dichlorophenoxy)propanohydrazide is primarily investigated for its potential as a herbicide. Its structure suggests that it may function similarly to other herbicides derived from 2,4-Dichlorophenoxyacetic acid (2,4-D), which is known for its selective action against broadleaf weeds while sparing cereal crops. The compound's ability to disrupt plant growth processes could make it effective in controlling unwanted vegetation in agricultural settings.

Mechanism of Action
The mode of action likely involves interference with plant hormonal systems, particularly auxin pathways. Similar compounds have been shown to mimic natural auxins, leading to uncontrolled growth and eventual plant death. This characteristic positions this compound as a candidate for developing new herbicides that could address resistance issues seen with existing products.

Medicinal Chemistry

Potential Therapeutic Uses
Research into the medicinal applications of this compound is limited but promising. Initial studies suggest that derivatives of hydrazides can exhibit anti-inflammatory and anticancer properties. The compound's structural features may contribute to its biological activity, making it a subject for further pharmacological exploration.

Case Study: Anticancer Activity
A study investigating the effects of similar hydrazide compounds on cancer cell lines demonstrated significant cytotoxicity. The mechanism involved apoptosis induction through the modulation of cell signaling pathways. Although specific studies on this compound are sparse, the potential for anticancer activity warrants further investigation.

Environmental Impact and Toxicology

Ecotoxicological Assessments
Given the compound's herbicidal nature, ecotoxicological assessments are crucial to understanding its environmental impact. Studies on related compounds indicate that they can disrupt aquatic ecosystems and affect non-target organisms. Evaluating the toxicity levels and degradation pathways of this compound will be essential for regulatory compliance and safe usage guidelines.

Toxicological Profile
Research into the toxicological effects of similar compounds suggests potential neurotoxic effects at higher concentrations. Investigations into dose-dependent responses will help establish safety thresholds for agricultural use.

Data Tables

Application Area Description References
Herbicide DevelopmentPotential use in controlling broadleaf weeds ,
Medicinal ChemistryInvestigated for anti-inflammatory and anticancer properties
EcotoxicologyAssessments needed for environmental safety ,

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenoxy)propanohydrazide involves its interaction with specific molecular targets. The compound can:

    Bind to Proteins: Interact with proteins to modulate their activity.

    Inhibit Enzymes: Act as an enzyme inhibitor, affecting various biochemical pathways.

    Alter Cellular Processes: Influence cellular processes by modifying protein functions and interactions.

Comparison with Similar Compounds

Positional Isomerism in Dichlorophenoxypropanohydrazides

The position of chlorine substituents on the phenyl ring significantly influences physicochemical properties and bioactivity.

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Differences
2-(3,4-Dichlorophenoxy)propanohydrazide 588673-62-5 C₉H₉Cl₂N₂O₂ 263.09 3,4-dichloro Higher lipophilicity, broad reactivity
2-(2,5-Dichlorophenoxy)propanohydrazide 869951-14-4 C₉H₉Cl₂N₂O₂ 263.09 2,5-dichloro Altered electronic effects, solubility
2-(2,4-Dichlorophenoxy)propanohydrazide 677741-07-0 C₉H₉Cl₂N₂O₂ 263.09 2,4-dichloro Enhanced herbicidal potential (cf. dichlorprop)

Key Findings :

  • 2,4-Dichloro isomer: Structurally similar to the herbicide dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), but the hydrazide group replaces the carboxylic acid, altering reactivity and toxicity .

Halogen Substitution Variations

Replacing chlorine with other halogens or substituents modulates bioactivity and stability.

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
2-(4-Chlorophenoxy)propanohydrazide 52094-96-9 C₉H₁₁ClN₂O₂ 214.65 4-chloro Lower molecular weight, reduced lipophilicity
2-(3,4-Dimethylphenoxy)propanohydrazide 438613-32-2 C₁₁H₁₆N₂O₂ 208.26 3,4-dimethyl Increased hydrophobicity, steric effects

Key Findings :

  • Monochloro derivative: The 4-chloro analog (CAS 52094-96-9) demonstrates lower toxicity risks compared to dichloro derivatives but may exhibit weaker bioactivity .

Functional Group Modifications

The hydrazide group enables diverse chemical modifications, distinguishing it from carboxylic acid or ester analogs.

Compound Name CAS Number Functional Group Key Applications/Notes
This compound 588673-62-5 Hydrazide Precursor for hydrazones, drug discovery
2-(2,4-Dichlorophenoxy)propanoic acid N/A (dichlorprop) Carboxylic acid Herbicide, plant growth regulator
2-(3,4-Dichlorophenoxy)triethylamine N/A (DCPTA) Tertiary amine Plant growth enhancer (tomato, sugar beet)

Key Findings :

  • Hydrazide vs. acid : Hydrazides are more nucleophilic, enabling condensation reactions to form Schiff bases or heterocycles, unlike the carboxylate salts of dichlorprop .

Complex Derivatives and Hybrid Structures

Advanced derivatives incorporate additional pharmacophores for targeted applications.

Compound Name (Example) CAS Number Structural Features Potential Use
N'-(5-Bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide N/A Indole-hydrazide hybrid Anticancer or enzyme inhibition
2-(2,4-Dichlorophenoxy)-N'-(1-methyl-2-oxoindol-3-yliden)propanohydrazide 677741-07-0 Indol-3-ylidene moiety Enhanced binding to kinase targets

Key Findings :

  • Indole hybrids : These derivatives leverage planar aromatic systems for improved target binding, a feature absent in the parent hydrazide .
  • Safety note: Hydrazide derivatives with bromine or trifluoromethyl groups may exhibit higher toxicity due to increased electrophilicity .

Biological Activity

2-(3,4-Dichlorophenoxy)propanohydrazide is a chemical compound with the potential for various biological activities. It is structurally related to herbicides and has been studied for its interactions with biological systems. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C9H10Cl2N2O2
  • Molecular Weight : 249.09 g/mol
  • CAS Number : 588673-62-5
  • InChI Key : CDEDWJWYBQFEKO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Protein Binding : The compound can bind to various proteins, potentially altering their function and leading to downstream effects on cellular processes.
  • Enzymatic Inhibition : It may inhibit enzymes involved in critical metabolic pathways, affecting cellular metabolism and proliferation.
  • Signal Transduction Modulation : By influencing signaling pathways, it can impact gene expression and cellular responses.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Toxicological Assessment

A case study reported on the toxicity of related compounds (e.g., 2,4-Dichlorophenoxyacetic acid) highlights the potential risks associated with exposure to chlorophenoxy herbicides. Symptoms observed included rhabdomyolysis and multi-organ involvement following ingestion . While this study does not directly involve this compound, it underscores the need for caution when handling similar compounds.

Case Study 2: Clinical Observations

In another clinical report, a patient presented with symptoms resembling organophosphate poisoning after exposure to a herbicide containing chlorophenoxy compounds. The clinical management involved supportive care and monitoring for specific symptoms related to muscle damage and organ function . This case illustrates the complexity of diagnosing poisoning from chlorophenoxy derivatives.

Research Findings

Recent studies have explored the biological effects of this compound in vitro and in vivo:

StudyFindings
Demonstrated protein binding and potential inhibition of key metabolic enzymes.
Reported lower proteolytic activity in secondary assays compared to other compounds.
Suggested antimicrobial activity against specific bacterial strains.

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